
Decyl(dimethyl)phenylphosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl(dimethyl)phenylphosphanium bromide is a quaternary phosphonium salt with the molecular formula C16H28BrP. This compound is characterized by the presence of a decyl group, two methyl groups, and a phenyl group attached to a central phosphorus atom, with bromide as the counterion. Quaternary phosphonium salts are known for their stability and versatility in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyl(dimethyl)phenylphosphanium bromide can be synthesized through the quaternization of triphenylphosphine with decyl bromide in the presence of a suitable solvent such as acetonitrile or toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Ph3P+C10H21Br→Ph2(C10H21)PBr
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl(dimethyl)phenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium chloride can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different counterions.
Wissenschaftliche Forschungsanwendungen
Decyl(dimethyl)phenylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its use as a drug delivery agent, particularly in targeting cancer cells.
Industry: It is used in the production of ionic liquids, which are employed as solvents in various industrial processes.
Wirkmechanismus
The mechanism of action of decyl(dimethyl)phenylphosphanium bromide involves its interaction with cellular membranes. The compound’s lipophilic decyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In biological systems, this disruption can result in antimicrobial effects. In drug delivery, the compound’s ability to target and penetrate cell membranes is leveraged to deliver therapeutic agents directly to target cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylphosphonium bromide
- Tetraphenylphosphonium chloride
- Hexadecyl(trimethyl)phosphonium bromide
Uniqueness
Decyl(dimethyl)phenylphosphanium bromide is unique due to its specific combination of a decyl group, two methyl groups, and a phenyl group attached to the phosphorus atom. This structure imparts distinct lipophilic and hydrophilic properties, making it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in both research and industrial applications.
Eigenschaften
CAS-Nummer |
63635-52-9 |
|---|---|
Molekularformel |
C18H32BrP |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
decyl-dimethyl-phenylphosphanium;bromide |
InChI |
InChI=1S/C18H32P.BrH/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18;/h11-13,15-16H,4-10,14,17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SZBRCTQBBFYABP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[P+](C)(C)C1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


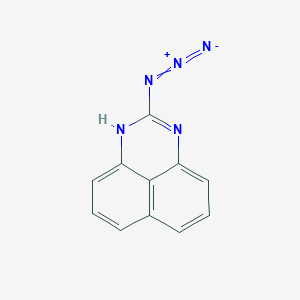
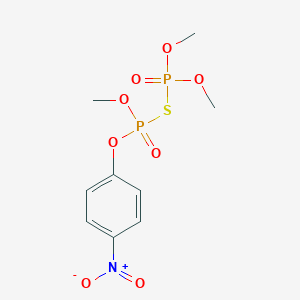
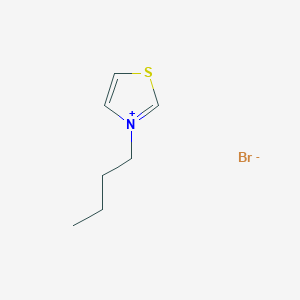
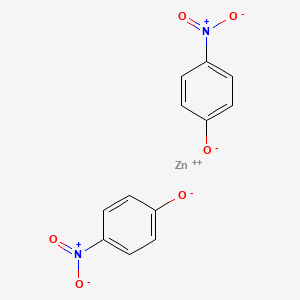
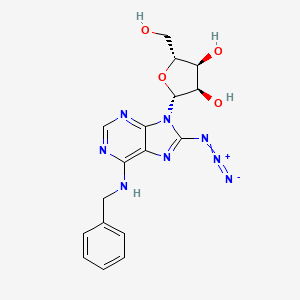
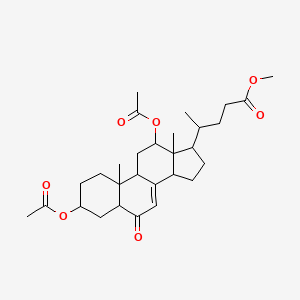
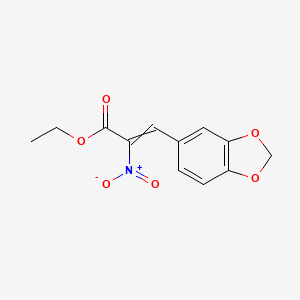

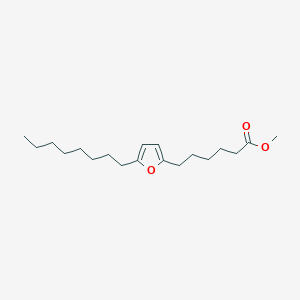
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)

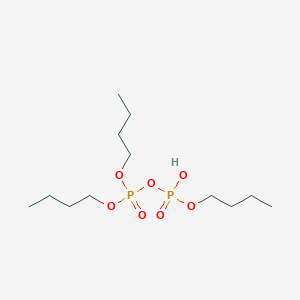
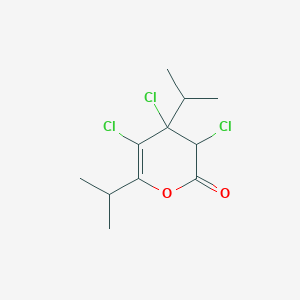
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
